Tert-butyl (2,5-dimethoxyphenyl)carbamate
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Overview
Description
Tert-butyl (2,5-dimethoxyphenyl)carbamate is a chemical compound with the molecular formula C13H19NO4. It is known for its applications in organic synthesis and drug discovery due to its unique structural properties .
Scientific Research Applications
Tert-butyl (2,5-dimethoxyphenyl)carbamate has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: Its unique structure makes it valuable in the development of new pharmaceuticals.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2,5-dimethoxyphenyl)carbamate typically involves the reaction of 2,5-dimethoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base like triethylamine.
Oxidation/Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbamate derivatives depending on the nucleophile employed.
Mechanism of Action
The mechanism of action of tert-butyl (2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties for amines.
Phenyl carbamate: Another carbamate derivative with different substituents on the aromatic ring.
Methyl carbamate: A smaller carbamate used in various chemical applications.
Uniqueness
Tert-butyl (2,5-dimethoxyphenyl)carbamate is unique due to the presence of both tert-butyl and 2,5-dimethoxyphenyl groups, which confer distinct steric and electronic properties. These features make it particularly useful in specific synthetic and research applications where other carbamates may not be as effective .
Properties
IUPAC Name |
tert-butyl N-(2,5-dimethoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-10-8-9(16-4)6-7-11(10)17-5/h6-8H,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYCJCDSWJNYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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